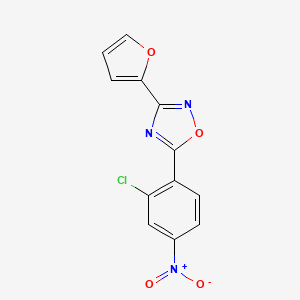
5-(2-Chloro-4-nitrophenyl)-3-(2-furanyl)-1,2,4-oxadiazole
カタログ番号 B8359020
分子量: 291.64 g/mol
InChIキー: RHTNGJJUQOIKOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US03976657
Procedure details


To a slurry of 28.8 g of 5-(2-chloro-4-nitrophenyl)-3-(2-furanyl)-1,2,4-oxadiazole in 600 ml of absolute ethanol and 34 ml of hydrochloric acid is added a slurry of 2.0 g of 10% palladium on charcoal in ethanol. The mixture is hydrogenated in a Parr hydrogenator at 45 p.s.i. for 3 hours. The insoluble amine hydrochloride is filtered and washed with ethanol. The filtrate is concentrated to dryness and the residue and precipitate are combined and treated with a solution of 20% potassium carbonate in the presence of chloroform. The phases are separated and the aqueous phases extracted three times with 300 ml of chloroform. The organic phases are dried over magnesium sulfate, filtered and concentrated to dryness yielding 20 g of crude product. Recrystallization from acetone/water yields 14.2 g of the title compound in 2 crops, melting point 175°-176.5°C.
Quantity
28.8 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:11]1[O:15][N:14]=[C:13]([C:16]2[O:17][CH:18]=[CH:19][CH:20]=2)[N:12]=1>C(O)C.Cl.[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([C:11]2[O:15][N:14]=[C:13]([C:16]3[O:17][CH:18]=[CH:19][CH:20]=3)[N:12]=2)=[C:2]([Cl:1])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])C1=NC(=NO1)C=1OC=CC1
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble amine hydrochloride is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with a solution of 20% potassium carbonate in the presence of chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phases extracted three times with 300 ml of chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phases are dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding 20 g of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from acetone/water
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C=C1)C1=NC(=NO1)C=1OC=CC1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 55% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
